

physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

Cat. No.: B13304870

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-1,2-dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of **4-Bromo-1,2-dimethylcyclohexane** ($C_8H_{15}Br$). The document covers key identifiers, computed physical data, characteristic chemical reactivity including substitution and elimination pathways, and a detailed analysis of its complex stereoisomerism. Representative experimental protocols for synthesis and purification are presented, alongside visualizations of logical relationships and reaction mechanisms to facilitate a deeper understanding of this versatile synthetic intermediate.

General Information and Physical Properties

4-Bromo-1,2-dimethylcyclohexane is a halogenated cycloalkane, notable for its applications as an intermediate in organic synthesis.^[1] Its structure, featuring a cyclohexane ring with two methyl groups and a bromine substituent, gives rise to significant stereochemical complexity, which in turn governs its reactivity.^[1]

Compound Identification

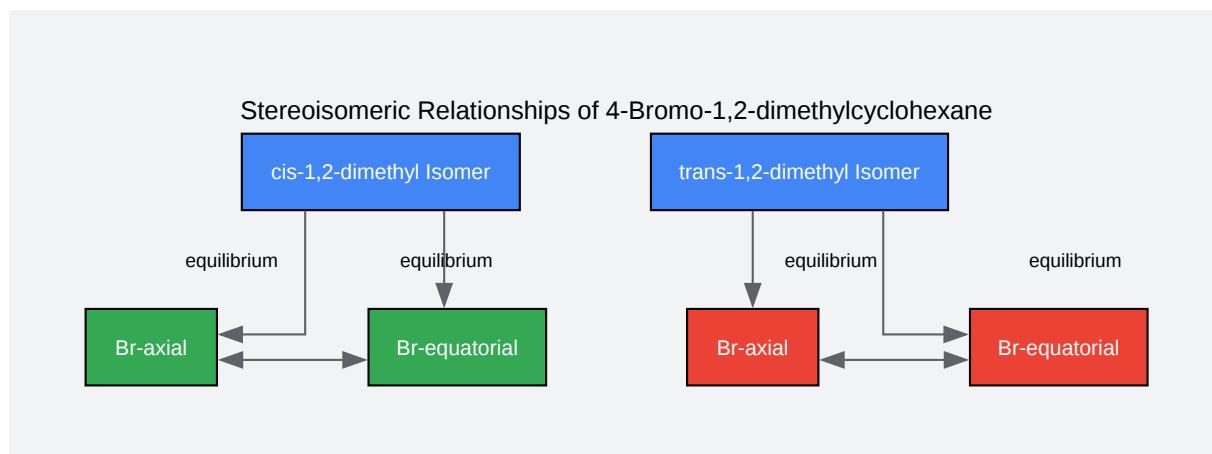
The fundamental identifiers for **4-Bromo-1,2-dimethylcyclohexane** are summarized below.

Identifier	Value	Reference
IUPAC Name	4-bromo-1,2-dimethylcyclohexane	[1] [2]
Molecular Formula	C ₈ H ₁₅ Br	[1] [2]
Molecular Weight	191.11 g/mol	[1] [2]
Canonical SMILES	CC1CCC(CC1C)Br	[1] [2]
InChI Key	OXCPCCCLGUDBVKI-UHFFFAOYSA-N	[1] [2]

Computed Physical Properties

Experimental physical data for **4-Bromo-1,2-dimethylcyclohexane** is not readily available in public literature. The following table presents computed properties which can serve as estimations for handling and reaction planning.

Property	Computed Value	Reference
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	0	[2]
Exact Mass	190.03571 Da	[2]
Topological Polar Surface Area	0 Å ²	[2]
Heavy Atom Count	9	[2]


Stereochemistry

The stereochemistry of **4-Bromo-1,2-dimethylcyclohexane** is complex, involving both geometric (cis/trans) isomerism and conformational isomerism. The relative positions of the two

methyl groups define the cis/trans isomers, while the chair conformations dictate the axial or equatorial positions of all three substituents.

- Geometric Isomers: The relationship between the two methyl groups (on carbons 1 and 2) can be cis (on the same face of the ring) or trans (on opposite faces).
- Conformational Isomers: Each geometric isomer exists as an equilibrium of two chair conformations. The stability of a given conformer is influenced by the steric strain arising from axial substituents. For instance, the cis-isomer will have one methyl group axial and one equatorial in its chair conformations.^[1] The bromine at C-4 can be either axial or equatorial, leading to different energy profiles.

The logical relationship between the primary stereoisomers and their chair conformers is illustrated below.

[Click to download full resolution via product page](#)

Caption: Relationship between geometric isomers and their respective chair conformers.

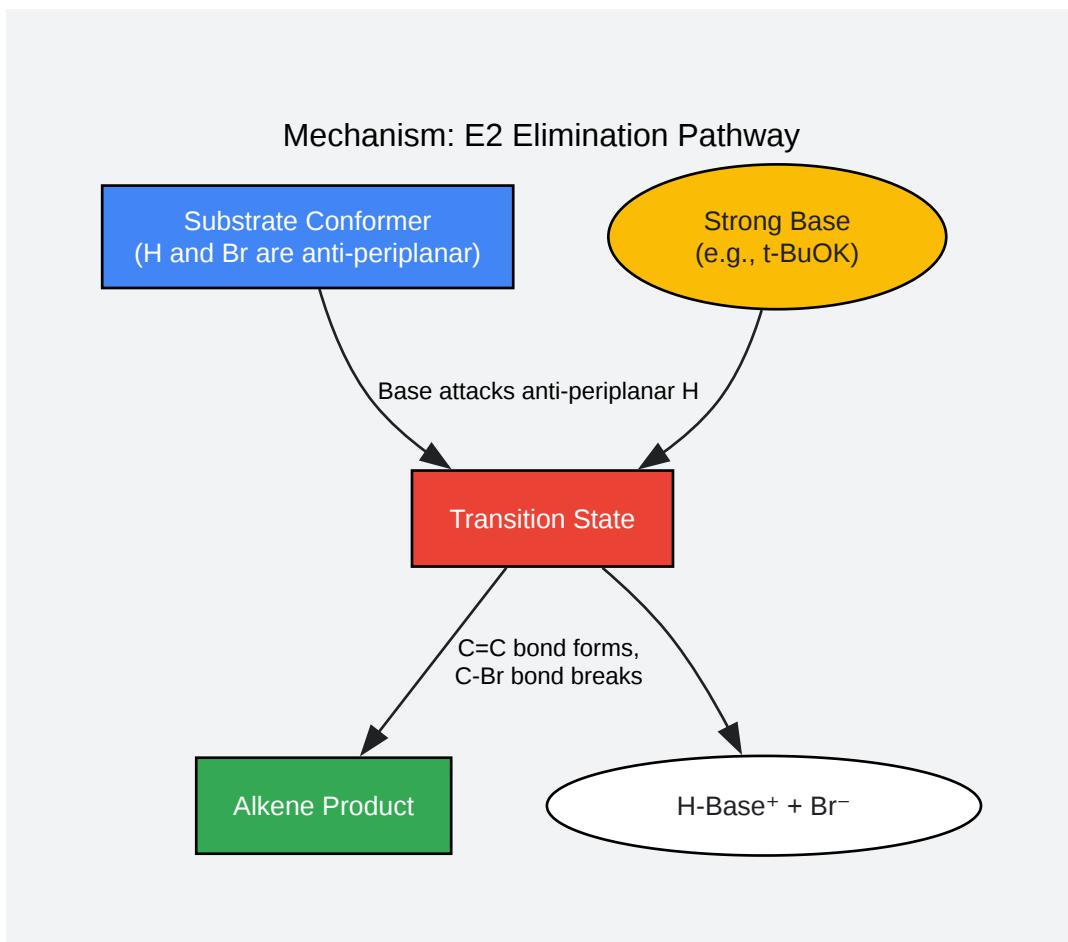
Chemical Properties and Reactivity

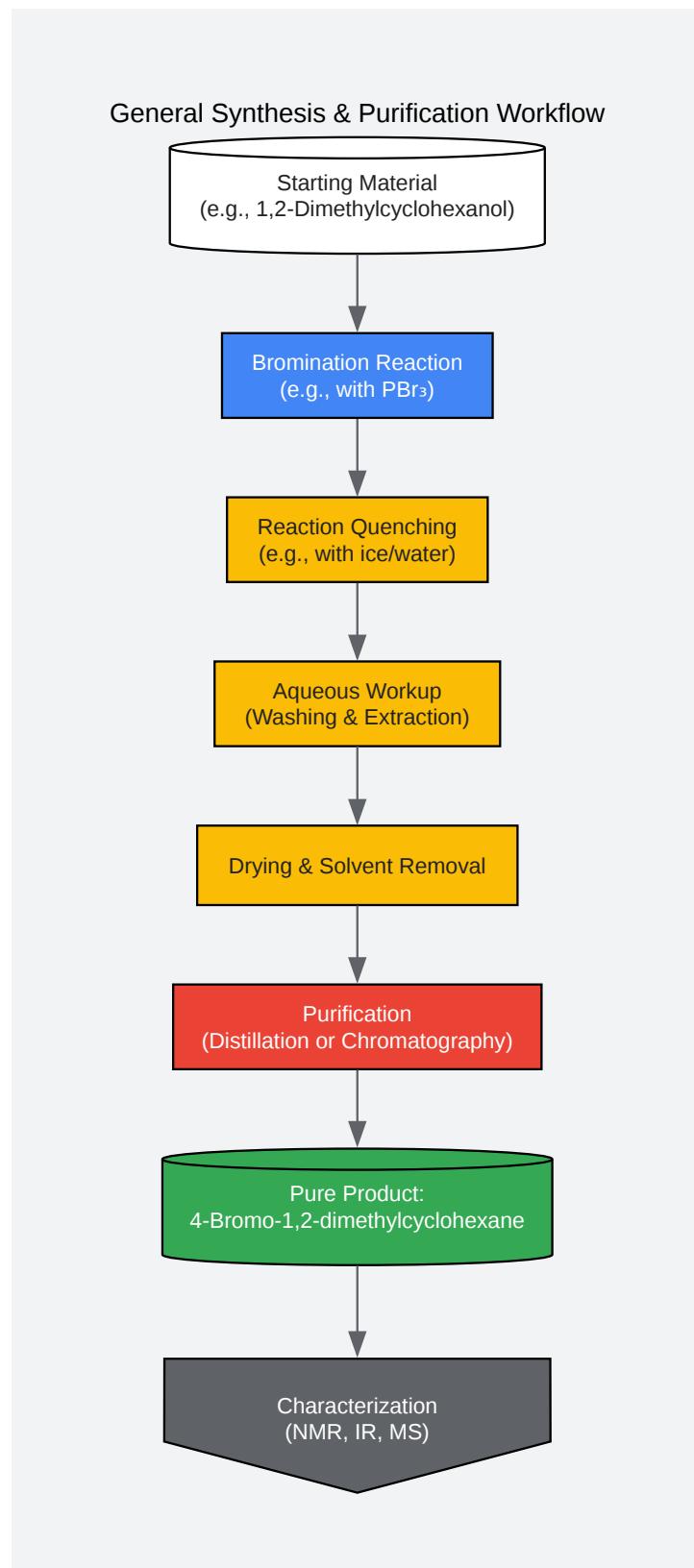
As a secondary alkyl halide, **4-Bromo-1,2-dimethylcyclohexane** undergoes reactions typical of this class, primarily nucleophilic substitution and elimination. The specific pathway and

product distribution are influenced by reaction conditions, solvent, and the compound's stereochemistry.^[1]

Nucleophilic Substitution (S_n1/S_n2)

The bromine atom can be displaced by a variety of nucleophiles (e.g., OH⁻, CN⁻, NH₃) to form substituted cyclohexanes.^{[1][3]}


- S_n2 Mechanism: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the carbon center.
- S_n1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., methanol, water).^[1] It proceeds through a carbocation intermediate.


Elimination Reactions (E1/E2)

Under basic conditions, **4-Bromo-1,2-dimethylcyclohexane** can undergo dehydrobromination to form an alkene.^{[1][4]}

- E2 Mechanism: Requires a strong, bulky base (e.g., potassium tert-butoxide) and a specific stereochemical arrangement. For the reaction to occur, a proton on a carbon adjacent to the C-Br bond must be anti-periplanar to the bromine atom. This means both the proton and the bromine must be in axial positions on opposite sides of the ring.^{[5][6]} If the most stable conformer does not meet this requirement, the E2 reaction will be slow or may not occur at all.^[6]

The diagram below illustrates the critical anti-periplanar requirement for an E2 elimination reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromo-1,2-dimethylcyclohexane [smolecule.com]
- 2. 4-Bromo-1,2-dimethylcyclohexane | C8H15Br | CID 64745274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,4-dimethylcyclohexane|CAS 1249878-08-7 [benchchem.com]
- 4. Buy 1-Bromo-2,4-dimethylcyclohexane (EVT-2702329) | 1249878-08-7 [evitachem.com]
- 5. organic chemistry - Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. When the following stereoisomer of 2-bromo-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13304870#physical-and-chemical-properties-of-4-bromo-1-2-dimethylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com